delta-Tetradecalactone

Dairy flavour Sensory science Creaminess enhancement

delta-Tetradecalactone (5-tetradecanolide, 6-nonyltetrahydro-2H-pyran-2-one) is a saturated six-membered δ-lactone containing a C9 n-alkyl side chain. It occurs naturally in ovine fat, beef fat, heated butter, cheddar cheese, and coconut oil, and is registered as FEMA 3590 with GRAS status for food use.

Molecular Formula C14H26O2
Molecular Weight 226.35 g/mol
CAS No. 2721-22-4
Cat. No. B1661937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedelta-Tetradecalactone
CAS2721-22-4
Molecular FormulaC14H26O2
Molecular Weight226.35 g/mol
Structural Identifiers
SMILESCCCCCCCCCC1CCCC(=O)O1
InChIInChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-10-13-11-9-12-14(15)16-13/h13H,2-12H2,1H3
InChIKeySKQYTJLYRIFFCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in alcohol,vegetable oil and propylene glycol;  insoluble in wate

Structure & Identifiers


Interactive Chemical Structure Model





Order delta-Tetradecalactone (CAS 2721-22-4) – A C14 δ-Lactone Flavor & Fragrance Intermediate with Documented Dairy Creaminess


delta-Tetradecalactone (5-tetradecanolide, 6-nonyltetrahydro-2H-pyran-2-one) is a saturated six-membered δ-lactone containing a C9 n-alkyl side chain [1]. It occurs naturally in ovine fat, beef fat, heated butter, cheddar cheese, and coconut oil, and is registered as FEMA 3590 with GRAS status for food use . Commercial specifications typically require a minimum purity of 98.0% (sum of isomers) by GC, a refractive index of n20/D 1.460–1.464, and a specific gravity of 0.928–0.936 at 25 °C . Because of its exceptionally low sensory threshold and selectivity for retronasal creaminess, it cannot be assumed to be interchangeable with shorter-chain δ-lactones (e.g., δ-decalactone, δ-dodecalactone) or with γ-tetradecalactone in formulation work.

Buy delta-Tetradecalactone? Why Other δ-Lactones or γ-Tetradecalactone Cannot Substitute Its Sensory Function


δ-Lactones are frequently treated as a uniform ingredient class for dairy flavour, but chain length and ring size critically determine both sensory quality and biological activity. delta-Tetradecalactone (C14 δ-lactone) occupies a narrow performance window: it delivers a creamy, buttery, waxy character with a hint of coconut and an extremely low odour detection threshold of only 1.7 ppb [1], whereas shorter-chain δ-lactones (e.g., δ-decalactone) present fruitier, peach-like notes with odour thresholds ~6–59× higher [2]. The γ-isomer (γ-tetradecalactone; C14 γ-lactone) was identified alongside δ-tetradecalactone in full-fat cream but did not enhance retronasal creamy flavour upon spiking, indicating that the δ-ring is essential for creaminess enhancement [3]. Straight substitution therefore risks loss of the targeted creamy mouthfeel or introduces off-notes.

delta-Tetradecalactone Procurement Guide: 4 Quantitative Differentiators vs. δ-Decalactone, δ-Hexadecalactone, and γ-Tetradecalactone


Only delta-Tetradecalactone Enhances Retronasal Creamy Flavour in Full-Fat Cream: Spiking Study

In a full-fat cream matrix, the sensory-directed spiking experiment demonstrated that among all δ- and γ-lactones present, only δ-tetradecalactone significantly enhanced the retronasal creamy flavour when added above its threshold of 66 µmol/kg [1]. Comparator lactones present in the same cream (including γ-tetradecalactone, γ-hexadecalactone, δ-hexadecalactone, and δ-octadecalactone) failed to reproduce this effect [1]. This provides direct evidence that creaminess modulation is not a general lactone property but is specific to δ-tetradecalactone within this matrix.

Dairy flavour Sensory science Creaminess enhancement δ-Lactone selectivity

Odour Detection Threshold 1.7 ppb: 6- to 59-Fold Lower Than δ-Decalactone

delta-Tetradecalactone exhibits an exceptionally low aroma detection threshold of 1.7 ppb in air [1]. By contrast, δ-decalactone (C10 δ-lactone) displays a reported odour threshold of approximately 0.01–0.1 ppm (10–100 ppb), making δ-tetradecalactone 5.9- to 58.8-fold more potent [2]. This difference means that δ-tetradecalactone can deliver perceptible creamy character at substoichiometric use levels compared with its shorter-chain analogue, directly impacting formulation cost-in-use and permitting more subtle flavour shaping without overwhelming other top-notes.

Odour threshold Flavour potency Lactone comparison Creamy aroma

Differential Cytostatic Activity: 66.1% Survival vs. 20.7% Survival for δ-Hexadecalactone at 100 µM

In an in vitro study using Ehrlich ascites tumour cells at 37 °C, δ-tetradecalactone (DTe14:0) displayed moderate cytostatic activity with a survival level of 66.1% at 100 µM, compared with δ-hexadecalactone (DH16:0) which reduced survival to 20.7% at the same concentration [1]. At 50 µM, survival was 82.4% for δ-tetradecalactone vs. 41.2% for δ-hexadecalactone [1]. This demonstrates that a two-carbon increase in side-chain length (C14 → C16) triples cytostatic potency, which may be relevant when selecting a lactone for applications where biological activity is undesirable or, conversely, when targeting specific anti-proliferative properties.

Bioactivity Cytostatic Structure-activity relationship δ-Lactone selectivity

Recognition Threshold 40 µmol/kg in Crumb Chocolate vs. 32 and 29 µmol/kg for Higher Homologues

In crumb chocolate, a sensory panel (n = 12; 2-AFC test, α = 0.05) determined recognition thresholds of 40 µmol/kg for δ-tetradecalactone, compared with 32 µmol/kg for δ-hexadecalactone and 29 µmol/kg for δ-octadecalactone [1]. δ-Tetradecalactone imparted a 'creamy' retro-nasal quality with a 'sticky' mouth-coating effect, whereas higher homologues shifted toward descriptors such as 'melted butter' and 'fatty' [1]. The higher threshold combined with the distinct creamy/sticky sensory signature positions δ-tetradecalactone as a controlled-impact creamy modulator rather than an overpowering fatty note.

Chocolate flavour Recognition threshold Mouthfeel Long-chain δ-lactone

delta-Tetradecalactone (CAS 2721-22-4): Application Scenarios Grounded in Selective Evidence


Dairy Flavour Formulations Requiring Documented Retronasal Creaminess Enhancement

Use δ-tetradecalactone when the formulation brief demands a sensory-verified increase in retronasal creamy flavour in full-fat dairy products. The Schlutt et al. (2007) spiking study [1] provides direct evidence that, unlike γ-tetradecalactone or other long-chain δ-lactones, only δ-tetradecalactone achieves this effect above 66 µmol/kg. Recommended flavour use levels of 5–50 ppm are consistent with this threshold.

High-Potency Creamy Top-Note at Substoichiometric Addition Rates

When the formulation goal is to introduce a creamy, buttery character at the lowest possible addition rate, δ-tetradecalactone's 1.7 ppb odour detection threshold [1] makes it 6–59× more potent than δ-decalactone . This is particularly valuable in clear beverages or low-fat formulations where heavy flavour loads are undesirable.

Confectionery Applications Targeting Creamy Mouth-Coating Without Fatty Off-Notes

In chocolate and confectionery, the Samfaß et al. (2021) study [1] demonstrates that δ-tetradecalactone delivers a 'sticky' creamy mouthfeel at a recognition threshold of 40 µmol/kg, whereas longer-chain homologues (δ-hexadecalactone, δ-octadecalactone) shift the profile toward 'film-forming' and 'fatty' [1]. Select δ-tetradecalactone when creamy stickiness is desired over melted-butter or fatty mouthfeel.

Research Applications Requiring Distinct Bioactivity Profile vs. Longer-Chain δ-Lactones

For non-food biological studies, δ-tetradecalactone exhibits 3.2× lower cytostatic activity than δ-hexadecalactone at equimolar 100 µM against Ehrlich ascites cells [1]. Researchers evaluating lactone structure-activity relationships or requiring a less bioactive δ-lactone control should prioritize δ-tetradecalactone over δ-hexadecalactone.

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